![molecular formula C44H30S B12598408 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene CAS No. 643767-88-8](/img/structure/B12598408.png)
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a benzothiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where aryl halides are coupled with boronic acids in the presence of a palladium catalyst. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings using reagents like halogens (Cl2, Br2) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Halogens in the presence of a Lewis acid catalyst like AlCl3, nitration using HNO3 and H2SO4.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings.
科学研究应用
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-tumor properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: Similar in structure but with hydroxyl groups instead of phenyl groups.
10,10-Bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Contains aminophenoxy groups and is used in the synthesis of polyimides.
Uniqueness
1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene is unique due to its multiple phenyl groups attached to a benzothiophene core, which imparts distinct electronic and steric properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
属性
CAS 编号 |
643767-88-8 |
|---|---|
分子式 |
C44H30S |
分子量 |
590.8 g/mol |
IUPAC 名称 |
1,3-bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene |
InChI |
InChI=1S/C44H30S/c1-3-9-31(10-4-1)33-15-19-35(20-16-33)37-23-27-39(28-24-37)43-41-13-7-8-14-42(41)44(45-43)40-29-25-38(26-30-40)36-21-17-34(18-22-36)32-11-5-2-6-12-32/h1-30H |
InChI 键 |
ALBUFDKTAODDHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(S4)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


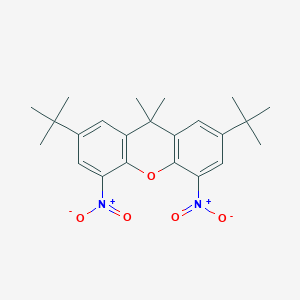
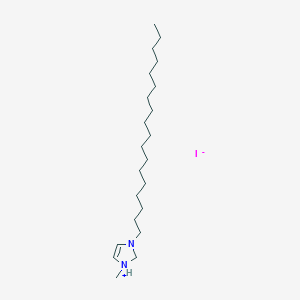
![2-{2-[(Oxiran-2-yl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12598338.png)
![3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B12598341.png)
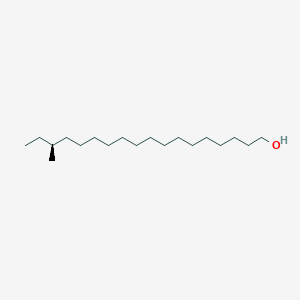
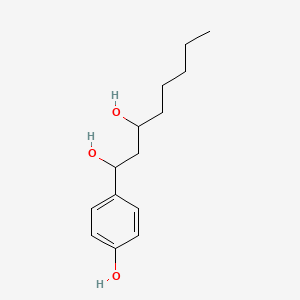
![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)
![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
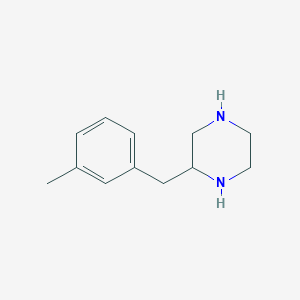
![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)
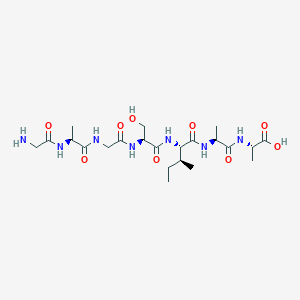
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
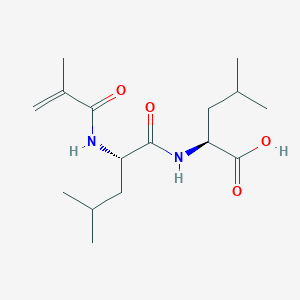
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
